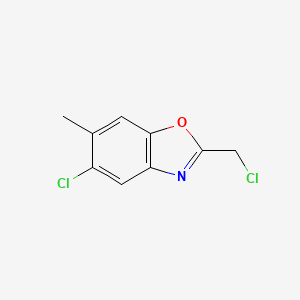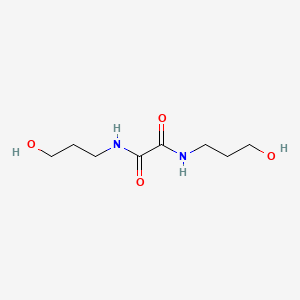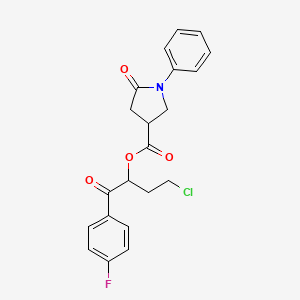![molecular formula C18H13N3O7 B15150183 2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, an isoindoline-1,3-dione moiety, and a benzoic acid derivative, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID typically involves the reaction of 5-nitroisoindoline-1,3-dione with 3-aminopropanoic acid, followed by the coupling of the resulting intermediate with benzoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety may also play a role in binding to specific proteins or nucleic acids, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an isoindoline-1,3-dione moiety allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C18H13N3O7 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C18H13N3O7/c22-15(19-14-4-2-1-3-12(14)18(25)26)7-8-20-16(23)11-6-5-10(21(27)28)9-13(11)17(20)24/h1-6,9H,7-8H2,(H,19,22)(H,25,26) |
InChI Key |
CEAJZZGXKUABQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15150101.png)
![N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B15150108.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B15150112.png)
![methyl 2-{6'-ethenyl-2-oxo-3',5',6',7',8',8'a-hexahydro-1H,2'H-spiro[indole-3,1'-indolizin]-7'-yl}-3-methoxyprop-2-enoate](/img/structure/B15150116.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
methanone](/img/structure/B15150131.png)

![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)


![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
